5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid
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Overview
Description
5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is a complex organic compound with the molecular formula C14H7N3O8 This compound is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and an isophthalic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid typically involves the nitration of 1,3-dioxoisoindoline derivatives followed by the introduction of the isophthalic acid moiety. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve condensation reactions under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, while oxidation can produce 5-(5-nitroso-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid .
Scientific Research Applications
5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is unique due to its combination of a nitro group and an isophthalic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(5-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-11-2-1-9(18(25)26)6-12(11)14(20)17(13)10-4-7(15(21)22)3-8(5-10)16(23)24/h1-6H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMKBRTIATIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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